molecular formula C12H12N4O3 B5612330 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-formylpropanimidohydrazide

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N'-formylpropanimidohydrazide

Cat. No. B5612330
M. Wt: 260.25 g/mol
InChI Key: OWKKEEBGSRMOJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to the target compound involves multi-step chemical processes. Notably, Kobayashi et al. (2010) describe a method for the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-one derivatives, which share a core structural motif with the target compound, through the reaction of 2-formylbenzonitrile with dimethyloxosulfonium methylide (Kobayashi, Matsumoto, Nakamura, Fukamachi, & Konishi, 2010). Milen et al. (2016) report the synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl) phosphonates through a three-component reaction using propylphosphonic anhydride, showcasing a method that may be adaptable for synthesizing the target compound (Milen, Dancsó, Földesi, Slégel, & Volk, 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been characterized using various spectroscopic techniques. For instance, Kafi and Ayyash (2022) utilized density functional theory (DFT) to determine the molecular properties of a similar compound, providing insights into its geometric and electronic structure (Kafi & Ayyash, 2022).

Chemical Reactions and Properties

The chemical reactivity and properties of isoindoline derivatives have been explored in several studies. Kitabatake, Saitoh, and Sano (2009) investigated the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles through cyclization of N-formyliminium ion, indicating potential pathways for modifying the target compound (Kitabatake, Saitoh, & Sano, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of the compound under different conditions. While specific studies on the target compound are scarce, related research by Karrouchi et al. (2020) on (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide provides a basis for inferring the physical characteristics of similar compounds (Karrouchi, Brandán, Sert, El-marzouqi, Radi, Ferbinteanu, Faouzi, Garcia, & Ansar, 2020).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity with other chemical agents, and stability under various conditions, are fundamental aspects that influence the application and handling of the compound. Research by Martynenko et al. (2016) on the synthesis and modification of isoindoloquinazoline derivatives reveals insights into the chemical behavior and potential reactivity patterns that could be relevant to the target compound (Martynenko, Kazunin, Selivanova, & Kovalenko, 2016).

properties

IUPAC Name

N-[(E)-[1-amino-3-(1,3-dioxoisoindol-2-yl)propylidene]amino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c13-10(15-14-7-17)5-6-16-11(18)8-3-1-2-4-9(8)12(16)19/h1-4,7H,5-6H2,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKKEEBGSRMOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=NNC=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC/C(=N\NC=O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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